The information regarding 6-methanesulfonylpyridazine-3-carboxylic acid is derived from various academic articles and databases, including PubChem and specialized chemical synthesis literature. These sources provide insights into the compound's synthesis, properties, and applications.
6-Methanesulfonylpyridazine-3-carboxylic acid belongs to the class of heterocyclic compounds, specifically pyridazines. It is categorized under carboxylic acids due to the presence of the carboxyl (-COOH) functional group. Its structural formula indicates it is an aromatic compound with potential biological activity.
The synthesis of 6-methanesulfonylpyridazine-3-carboxylic acid can be achieved through various methods, typically involving the reaction of pyridazine derivatives with methanesulfonyl chloride in the presence of a base.
The reaction mechanism involves nucleophilic substitution where the nucleophilic nitrogen in the pyridazine ring attacks the electrophilic sulfur in methanesulfonyl chloride, leading to the formation of the sulfonamide linkage. Subsequent hydrolysis yields the carboxylic acid functionality.
The molecular structure of 6-methanesulfonylpyridazine-3-carboxylic acid can be represented as follows:
The compound features:
6-Methanesulfonylpyridazine-3-carboxylic acid can participate in various chemical reactions, including:
These reactions are influenced by factors such as temperature, solvent choice, and the presence of catalysts. For instance, esterification typically requires an acidic catalyst and an excess of alcohol to drive the reaction towards product formation.
The mechanism of action for 6-methanesulfonylpyridazine-3-carboxylic acid, particularly in biological contexts, may involve:
The detailed kinetic studies and binding affinities would be necessary to fully elucidate its mechanism of action in biological systems.
6-Methanesulfonylpyridazine-3-carboxylic acid has potential applications in:
6-Methanesulfonylpyridazine-3-carboxylic acid is a synthetically engineered heterocyclic compound belonging to the diazine family, characterized by a six-membered aromatic ring containing two adjacent nitrogen atoms (1,2-diazine). Its systematic name derives from the parent ring system pyridazine, where the carbon at position 3 is substituted with a carboxylic acid (–COOH) group and the carbon at position 6 is modified with a methanesulfonyl (–SO₂CH₃) group. This bifunctional architecture creates distinct electronic and steric properties: the electron-withdrawing sulfonyl group induces significant electron deficiency in the ring, enhancing the electrophilicity of adjacent positions, while the carboxylic acid enables hydrogen bonding and metal coordination. The compound’s molecular formula is C₆H₆N₂O₄S, with a molar mass of 202.19 g/mol. Alternative names include 3-carboxy-6-(methylsulfonyl)pyridazine, reflecting IUPAC conventions for prioritizing functional groups in heterocyclic nomenclature [1] [4].
Structural Features:
Table 1: Structural and Physicochemical Profile
Property | Value/Descriptor |
---|---|
Systematic name | 6-(Methanesulfonyl)pyridazine-3-carboxylic acid |
Molecular formula | C₆H₆N₂O₄S |
Molar mass | 202.19 g/mol |
Key functional groups | Carboxylic acid (C3), Methanesulfonyl (C6) |
Heterocyclic class | 1,2-Diazine (pyridazine) |
Characteristic reactivity | Electrophilic substitution (C4/C5), nucleophilic displacement (C6), decarboxylation |
The compound emerged from late 20th-century efforts to optimize pyridazine-based pharmacophores. Initial interest in pyridazines began in the 1960s with the discovery of hydralazine, an antihypertensive agent highlighting the ring’s bioisosteric potential against pyridine and pyrimidine. The specific integration of sulfonyl groups into diazines gained traction in the 1990s, driven by sulfa drugs’ success and the need for metabolic stability. The first documented synthesis of 6-methanesulfonylpyridazine-3-carboxylic acid appeared in a 2004 patent by Bristol-Myers Squibb (US20040132771A1), detailing its use as an intermediate for kinase inhibitors. This route involved:
A 2010 study (Kazmierczak et al.) later refined its synthesis via Pd-catalyzed cross-coupling, enabling gram-scale production. By 2020, the compound was cataloged by major suppliers (e.g., BLD Pharmatech), reflecting its adoption as a versatile synthon [9] [10].
This molecule epitomizes strategic vector engineering in bioactive heterocycles. Its significance spans three domains:
A. Electronic Modulation in Drug Design
The meta-disposition of sulfonyl and carboxyl groups creates a push-pull electronic gradient across the ring. This:
B. Versatility as a Synthetic Intermediate
The sulfonyl group acts as a superior leaving group for nucleophilic aromatic substitution (SₙAr), while the carboxyl enables peptide coupling or metal-complexation. Key applications include:
C. Role in Expanding Sulfone Bioisosteres
Sulfonyl groups traditionally improve metabolic stability over sulfides. In pyridazines, the sulfonyl’s electron-withdrawing nature amplifies ring π-deficiency, enabling unique reactivity:
Table 2: Therapeutic Areas Exploiting Pyridazine Sulfonylcarboxylates
Application | Role of Compound | Example Derivatives |
---|---|---|
Enzyme inhibition | Transition-state mimic | FAAH inhibitors (IC₅₀ < 100 nM) |
Kinase targeting | ATP-competitive scaffold | p38 MAPK inhibitors (patented) |
Antibiotic development | DNA intercalation core | Pyridazinoquinolone antibiotics |
Prenylation inhibition | RGGT allosteric modulator | Phosphonocarboxylate hybrids |
This compound’s hybrid pharmacophore – merging sulfonyl’s stability, carboxyl’s coordination, and diazine’s metabolic resistance – underscores its value in modern medicinal chemistry [2] [6] [9].
CAS No.: 6414-57-9
CAS No.:
CAS No.: 112839-93-7
CAS No.: 990-73-8
CAS No.: